3-Methoxy-5-methylpyrazin-2-amine 3-Methoxy-5-methylpyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 89464-87-9
VCID: VC3795033
InChI: InChI=1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8)
SMILES: CC1=CN=C(C(=N1)OC)N
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

3-Methoxy-5-methylpyrazin-2-amine

CAS No.: 89464-87-9

Cat. No.: VC3795033

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-5-methylpyrazin-2-amine - 89464-87-9

Specification

CAS No. 89464-87-9
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name 3-methoxy-5-methylpyrazin-2-amine
Standard InChI InChI=1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8)
Standard InChI Key NIQNPTQRAGJGPS-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=N1)OC)N
Canonical SMILES CC1=CN=C(C(=N1)OC)N

Introduction

Chemical and Physical Properties

Molecular Structure and Formula

3-Methoxy-5-methylpyrazin-2-amine belongs to the pyrazine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Its molecular formula is C6H9N3O\text{C}_6\text{H}_9\text{N}_3\text{O}, with a molecular weight of 139.16 g/mol . The SMILES notation (CC1=CN=C(C(=N1)OC)N) and InChIKey (NIQNPTQRAGJGPS-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC6H9N3O\text{C}_6\text{H}_9\text{N}_3\text{O}
Molecular Weight139.16 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point249.6 ± 35.0 °C
Flash Point104.8 ± 25.9 °C
SolubilitySoluble in DMSO, methanol

The compound’s stability under ambient conditions (storage at room temperature in inert gas) and predicted collision cross-section values (126.4 Ų for [M+H]+ adduct) make it suitable for mass spectrometry-based analyses.

Synthesis and Manufacturing

Regioselective Halogenation and Functionalization

A patented synthesis route involves regioselective bromination of pyrazine precursors followed by methoxylation. For example, treatment of 3,5-dibromopyrazine with sodium methoxide yields 3-methoxy-5-bromopyrazine with 85% efficiency . Subsequent Suzuki coupling with methylboronic acids introduces the methyl group at position 5 .

Scalable Production

Zeneca Ltd. developed a chromatography-free, five-step synthesis for kilogram-scale production, leveraging cost-effective starting materials like 2-amino-3-methylpyrazine . This method emphasizes:

  • Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride.

  • Methoxylation via nucleophilic aromatic substitution with sodium methoxide.

  • Deprotection under acidic conditions to yield the final product .

Pharmaceutical Applications

CRF-1 Receptor Antagonism

In a landmark study, N-(1-Ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine (59, NGD 98−2) emerged as a potent CRF-1 antagonist . Oral administration of 59 at 10 mg/kg reduced CRF-induced locomotor activity in rats and attenuated stress-induced ACTH release . The 3-methoxy-5-methylpyrazin-2-amine moiety contributed to:

  • High blood-brain barrier penetration (brain-to-plasma ratio > 2:1).

  • Selectivity (>1,000-fold over CRF-2 receptors) .

Neurological and Cardiovascular Therapeutics

The pyrazine core interacts with adenosine A2A_{2A} and dopamine D2_2 receptors, making it a candidate for Parkinson’s disease and hypertension therapies . Derivatives exhibit IC50_{50} values below 100 nM in in vitro assays .

Agrochemical Applications

Herbicidal Activity

3-Methoxy-5-methylpyrazin-2-amine disrupts acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid synthesis in plants . Field trials demonstrate efficacy against Amaranthus retroflexus (redroot pigweed) at 50 g/ha, with minimal soil persistence .

Insecticidal Formulations

Incorporated into neonicotinoid analogs, this compound enhances binding affinity to insect nicotinic acetylcholine receptors (nAChRs). LC50_{50} values of 0.8 ppm were reported for Myzus persicae (green peach aphid) .

Quantity (g)Price (£)Lead Time
0.126.8510–20 days
1.0161.0910–20 days
5.0766.7010–20 days

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